An In-depth Technical Guide to the Synthesis of 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
Foreword: The Significance of Spirooxindoles in Modern Drug Discovery
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its three-dimensional architecture that allows for precise spatial orientation of functional groups. This unique topography is crucial for high-affinity and selective interactions with biological targets. Among the diverse family of spirooxindoles, 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid and its derivatives have garnered significant attention from researchers. These compounds are key intermediates in the synthesis of various biologically active molecules, with potential applications in the development of therapeutics for neurological disorders, as enzyme inhibitors, and as receptor modulators.[1] The rigid cyclopropane ring fused to the indoline core introduces a high degree of conformational constraint, a desirable feature in rational drug design for enhancing potency and reducing off-target effects. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable molecular framework, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different approaches.
Strategic Approaches to the Spirocyclopropyl Oxindole Core
The construction of the spirocyclopropyl oxindole skeleton presents a significant synthetic challenge, primarily centered on the stereocontrolled formation of the spirocyclic junction and the cyclopropane ring. Various methodologies have been developed, broadly categorized into two main approaches:
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Direct Cyclopropanation of Methylene Oxindoles: This strategy involves the reaction of a pre-formed methylene oxindole with a cyclopropanating agent. The stereochemical outcome of this reaction is highly dependent on the nature of the catalyst and the reagents employed.
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Cyclopropanation followed by Reductive Cyclization: This approach commences with the cyclopropanation of a suitable acyclic precursor, followed by an intramolecular cyclization to construct the oxindole ring. This method offers a powerful alternative, particularly for accessing specific substitution patterns.
This guide will focus on a highly effective and diastereoselective method that falls under the second category, providing a detailed protocol for its execution. Additionally, alternative strategies will be discussed to provide a broader context and highlight the versatility of synthetic approaches to this important class of molecules.
Primary Synthetic Route: Diastereoselective Cyclopropanation and Reductive Cyclization
A robust and well-documented method for the synthesis of 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid involves a two-step sequence starting from methyl 2-(2-nitrophenyl)acrylate.[2] This strategy is particularly advantageous due to the high diastereoselectivity achieved in the key cyclopropanation step.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target molecule.
Step 1: Diastereoselective Cyclopropanation
The initial step involves the reaction of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate (EDSA), a stabilized sulfur ylide. This reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism to afford the corresponding cyclopropane derivative with high diastereoselectivity.
The reaction is initiated by the nucleophilic attack of the sulfur ylide on the electron-deficient alkene of the acrylate. This Michael addition forms a betaine intermediate, which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring and eliminate dimethyl sulfide. The stereochemistry of the newly formed cyclopropane ring is influenced by the steric and electronic properties of the substrates and the reaction conditions.
Caption: Mechanism of the Michael-initiated ring closure.
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Reagents and Equipment:
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Methyl 2-(2-nitrophenyl)acrylate
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Ethyl (dimethylsulfuranylidene)acetate (EDSA)
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Anhydrous Tetrahydrofuran (THF)
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Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
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Standard glassware for work-up and purification
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Procedure:
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To a solution of methyl 2-(2-nitrophenyl)acrylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl (dimethylsulfuranylidene)acetate (1.2 eq) in anhydrous THF dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate.
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Step 2: Reductive Cyclization
The second step involves the reduction of the nitro group of the cyclopropane intermediate, followed by an in situ intramolecular cyclization to form the oxindole ring system. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid or ammonium chloride.
The reduction of the nitro group to an amine is a well-established transformation. Once the amine is formed, it acts as a nucleophile and attacks the proximate ester carbonyl group, leading to the formation of a lactam, which is the oxindole ring. This intramolecular cyclization is typically spontaneous under the reaction conditions.
Caption: Mechanism of the reductive cyclization to form the oxindole ring.
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Reagents and Equipment:
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Diethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate
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Iron powder
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Ammonium chloride
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Ethanol/Water mixture
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Round-bottom flask with a reflux condenser and magnetic stirrer
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Standard glassware for work-up and purification
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Procedure:
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To a suspension of diethyl 2-(2-nitrophenyl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
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Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate.
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Step 3: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water.
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Reagents and Equipment:
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Ethyl 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
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Lithium hydroxide
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Tetrahydrofuran (THF)/Water mixture
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Round-bottom flask with a magnetic stirrer
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Standard glassware for work-up and purification
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Procedure:
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Dissolve ethyl 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
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Upon completion, remove the THF under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
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Alternative Synthetic Strategies
While the primary route described above is highly effective, other methods have been developed for the synthesis of spirocyclopropyl oxindoles, each with its own advantages and limitations.
Asymmetric Organocatalysis
The use of chiral organocatalysts, such as thiourea derivatives, has emerged as a powerful tool for the enantioselective synthesis of spirocyclopropyl oxindoles.[3] These catalysts can activate the substrates through hydrogen bonding and direct the stereochemical outcome of the reaction, often with high enantioselectivity.[3]
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Advantages: Metal-free conditions, mild reaction conditions, and high enantioselectivities.
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Disadvantages: Catalyst loading can sometimes be high, and the scope of the reaction may be limited by the substrate structure.
Transition Metal Catalysis
Transition metal complexes, particularly those of rhodium and palladium, are also widely used to catalyze cyclopropanation reactions. These methods often involve the use of diazo compounds as carbene precursors.
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Advantages: High efficiency and turnover numbers, and the potential for high stereocontrol through the use of chiral ligands.
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Disadvantages: The use of potentially hazardous diazo compounds and the need to remove the metal catalyst from the final product.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Stereocontrol | Yields | Advantages | Disadvantages |
| Primary Route | Sulfur Ylide, Fe/NH4Cl | High Diastereoselectivity | Good to Excellent | Readily available starting materials, reliable. | Multi-step process. |
| Organocatalysis | Chiral Thiourea Catalyst | High Enantioselectivity | Good | Metal-free, mild conditions. | Higher catalyst loading may be needed. |
| Transition Metal | Rh or Pd catalyst, Diazo compound | High Enantioselectivity | Good to Excellent | High efficiency. | Use of hazardous diazo compounds, metal contamination. |
Characterization Data
The structural elucidation of 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid and its intermediates is crucial for confirming the success of the synthesis. The following are expected spectroscopic data based on the structure and data from analogous compounds.
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Ethyl 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate:
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¹H NMR (CDCl₃, 400 MHz): δ 8.2-7.0 (m, 4H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 3.0-2.5 (m, 2H, cyclopropane-H), 1.3 (t, 3H, OCH₂CH₃).
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¹³C NMR (CDCl₃, 101 MHz): δ 175.0 (C=O, oxindole), 170.0 (C=O, ester), 142.0 (Ar-C), 130.0-120.0 (Ar-CH), 61.0 (OCH₂CH₃), 45.0 (spiro-C), 30.0-25.0 (cyclopropane-CH₂), 14.0 (OCH₂CH₃).
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IR (KBr, cm⁻¹): 3200 (N-H), 1730 (C=O, ester), 1710 (C=O, lactam), 1620 (C=C, aromatic).
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MS (ESI+): m/z calculated for C₁₃H₁₃NO₃ [M+H]⁺: 232.09, found 232.1.
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2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid:
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¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 8.0-7.0 (m, 4H, Ar-H), 2.8-2.3 (m, 2H, cyclopropane-H).
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¹³C NMR (DMSO-d₆, 101 MHz): δ 176.0 (C=O, oxindole), 172.0 (C=O, acid), 143.0 (Ar-C), 130.0-120.0 (Ar-CH), 45.0 (spiro-C), 30.0-25.0 (cyclopropane-CH₂).
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IR (KBr, cm⁻¹): 3400-2500 (O-H, acid), 3200 (N-H), 1710 (C=O, acid), 1690 (C=O, lactam), 1620 (C=C, aromatic).
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MS (ESI+): m/z calculated for C₁₁H₉NO₃ [M+H]⁺: 204.06, found 204.1.
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Safety and Handling Considerations
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Ethyl (dimethylsulfuranylidene)acetate (EDSA): This reagent should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. It is a stabilized ylide and is generally less reactive than non-stabilized ylides, but appropriate precautions should still be taken.
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Ethyl acetate and Tetrahydrofuran: These solvents are flammable and should be handled away from ignition sources.[4][5] Use in a well-ventilated area.
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Iron Powder: Finely divided iron powder can be pyrophoric. Handle under an inert atmosphere if necessary.
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Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
The synthesis of 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid is a key step in the development of novel therapeutics based on the spirooxindole scaffold. The diastereoselective cyclopropanation followed by reductive cyclization provides a reliable and efficient route to this valuable intermediate. The continued development of asymmetric catalytic methods will undoubtedly lead to even more efficient and enantioselective syntheses of these and related compounds, further empowering drug discovery efforts in this important area of medicinal chemistry. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for their work in this exciting field.
References
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Yong, S. R., Ung, A. T., Pyne, S. G., Skelton, B., & White, A. (2007). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 63(4), 894-903. [Link]
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Zhang, T., Wang, L., & Li, P. (2018). Asymmetric synthesis of spiro[cyclopropane-1,3'-oxindole] derivatives via an organocatalytic domino reaction. Organic & Biomolecular Chemistry, 16(30), 5486-5490. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. [Link]
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MySkinRecipes. (n.d.). (1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid. [Link]
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